

# **Application Notes and Protocols: 3-Iodo-3H-Indazole in Medicinal Chemistry**

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Compound of Interest		
Compound Name:	3-iodo-3H-indazole	
Cat. No.:	B13727963	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**3-lodo-3H-indazole** is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex molecules with diverse pharmacological activities. Its significance lies in the versatile reactivity of the carbon-iodine bond at the 3-position, which readily participates in various transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The indazole scaffold itself is recognized as a "privileged structure," frequently found in kinase inhibitors and other therapeutic agents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of **3-iodo-3H-indazole** in drug discovery and development.

# **Key Applications in Medicinal Chemistry**

The primary application of **3-iodo-3H-indazole** in medicinal chemistry is as a key intermediate for the synthesis of substituted indazoles, many of which exhibit potent biological activities, particularly as kinase inhibitors in oncology.[4]

• Kinase Inhibitors: The indazole moiety is a common scaffold in numerous FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, which are used in the treatment of various cancers.[2][5][6] The synthesis of these drugs often involves the use of a 3-iodo-indazole intermediate to introduce key pharmacophoric groups.



- Anti-cancer Agents: A variety of 3-substituted indazole derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[7][8]
- Other Therapeutic Areas: The indazole scaffold has been explored for a wide range of other therapeutic applications, including anti-inflammatory, anti-bacterial, and neuroprotective agents.[2][3][9]

The versatility of **3-iodo-3H-indazole** stems from its ability to undergo various cross-coupling reactions, including:

- Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, and vinyl groups.[7][10][11][12][13]
- Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminoindazole derivatives.[14][15][16]
- Sonogashira Coupling: For the formation of carbon-carbon triple bonds, leading to 3alkynylindazoles.[17]
- Heck Coupling: For the formation of carbon-carbon double bonds.

This broad reactivity profile makes **3-iodo-3H-indazole** an invaluable tool for generating large libraries of diverse indazole derivatives for high-throughput screening and lead optimization.

## **Experimental Protocols**

Herein, we provide detailed protocols for the synthesis of **3-iodo-3H-indazole** and its subsequent use in Suzuki-Miyaura cross-coupling reactions, a common and powerful method for the derivatization of this scaffold.

Protocol 1: Synthesis of 3-lodo-1H-Indazole[5][7][10]

This protocol describes the direct iodination of 1H-indazole.

Materials:

1H-Indazole



- Iodine (I<sub>2</sub>)
- Potassium Hydroxide (KOH)
- Dimethylformamide (DMF)
- 10% aqueous Sodium Bisulfite (NaHSO₃) solution
- · Diethyl ether
- Water
- Saturated brine solution
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a stirred solution of 1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq) followed by potassium hydroxide (3.0 eq).
- Stir the reaction mixture at room temperature for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Wash the combined organic layers with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain 3-iodo-1H-indazole as a white solid.

Characterization Data for 3-lodo-1H-Indazole:[7]



- · Appearance: White solid
- IR (KBr, υ\_max, cm<sup>-1</sup>): 3311 (NH str), 3046 (ArCH str), 1650, 1596, 1558 (ArC=C str), 1415 (C=N str), 771 (C-I str)
- ¹H NMR (500 MHz, CDCl₃): δ 10.5 (s, 1H, NH), 7.52–7.43 (m, 3H, Ar-H), 7.25–7.21 (d, J = 10 Hz, 1H, Ar-H)
- $^{13}$ C NMR (75 MHz, CDCl<sub>3</sub>):  $\delta$  = 138.6, 132.8, 130.7, 128.9, 126.7, 122.0
- HRMS (ESI m/z): 244.9 (M+H)+

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-Indazole with an Arylboronic Acid[7] [13]

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodo-1H-indazole.

#### Materials:

- 3-lodo-1H-indazole
- Arylboronic acid (1.5 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.1 eq)
- Sodium Bicarbonate (NaHCO₃) (3.0 eq)
- Dimethylformamide (DMF)
- Water
- Nitrogen or Argon gas supply

#### Procedure:

 Under a nitrogen or argon atmosphere, add 3-iodo-1H-indazole (1.0 eq) and the arylboronic acid (1.5 eq) to a reaction flask containing DMF.



- Add an aqueous solution of sodium bicarbonate (3.0 eq in a 2:1 DMF:water mixture).
- To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
- Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

## **Data Presentation**

The following table summarizes the in vitro anti-cancer activity of some synthesized 3-aryl-1H-indazoles and N-methyl-3-arylindazoles against human colon carcinoma (HCT-116) and human breast cancer (MDA-MB-231) cell lines. The IC<sub>50</sub> values represent the concentration of the compound required to inhibit 50% of cell growth.



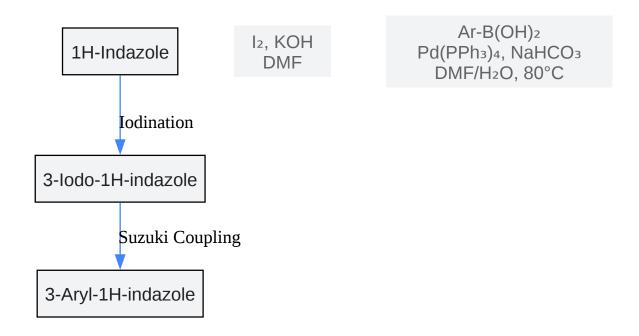
Compound	HCT-116 IC50 (μg/mL)[7]	MDA-MB-231 IC <sub>50</sub> (μg/mL) [7]
3c	< 94	< 103
3h	< 94	< 96
3j	Good activity	-
5c	< 64	< 59
5d	< 63	-
5i	< 63	-
5f	< 73	-
5g	< 73	-
Doxorubicin (Standard)	1.2	0.3

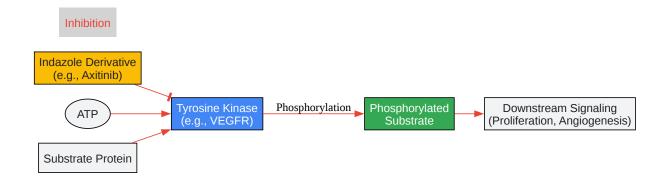
Note: A lower IC<sub>50</sub> value indicates higher potency.

# **Mandatory Visualizations**

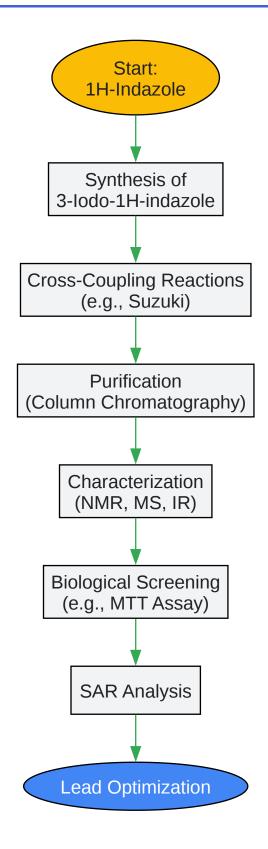
Diagram 1: General Synthetic Pathway for 3-Aryl-1H-Indazoles











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